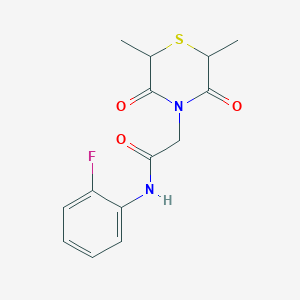

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-6-4-3-5-10(11)15/h3-6,8-9H,7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXASVSUCKJVLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the thiomorpholine ring. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Medicine: Potential therapeutic applications could be explored, especially in drug development.

Industry: It may find use in the production of specialty chemicals or materials.

Mechanism of Action

When compared to similar compounds, 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide stands out due to its unique structure and potential applications. Similar compounds might include other thiomorpholine derivatives or acetamide derivatives, but the specific substituents and functional groups can lead to different properties and uses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiomorpholinone Derivatives with Alkyl/Aryl Substituent Variations

The closest structural analog is 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide (), which differs in two key aspects:

- Thiomorpholinone substituents: Diethyl groups at positions 2 and 6 (vs. dimethyl in the target compound).

- Aryl group : 2,4-Dimethylphenyl (vs. 2-fluorophenyl).

Implications :

- The 2-fluorophenyl group in the target compound introduces electronegativity, which may improve binding affinity in biological systems compared to the non-polar methyl groups in the analog .

Table 1: Structural Comparison of Thiomorpholinone Acetamides

Morpholinone vs. Thiomorpholinone Core

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () replaces the thiomorpholinone sulfur with oxygen, forming a morpholinone ring. Key differences include:

- Conformational flexibility : The larger atomic radius of sulfur may influence ring puckering and spatial arrangement.

- Biological interactions: Oxygen-based morpholinones are more common in pharmaceuticals (e.g., kinase inhibitors), while thiomorpholinones may offer unique metabolic stability .

Acetamide Derivatives with Diverse Aryl Groups

Compounds like 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () and N-[(2S,3S,5S)-5-Amino-...]acetamide () highlight the role of aryl/heteroaryl substituents:

- 2-Fluorophenyl vs. methylisoxazolyl : Fluorine’s electronegativity may enhance dipole interactions compared to the methylisoxazole’s aromaticity.

Physicochemical Properties

- Lipophilicity : The target compound’s fluorophenyl group balances hydrophobicity (from methyl groups) with polarity, likely yielding a moderate logP. Diethyl-substituted analogs () would have higher logP values.

- Solubility: The dioxo groups in the thiomorpholinone core may improve aqueous solubility via hydrogen bonding, counteracting the hydrophobic fluorophenyl group.

Biological Activity

Chemical Structure and Properties

Molecular Formula: C13H15FNO3S

Molecular Weight: 273.33 g/mol

IUPAC Name: 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide

The biological activity of This compound primarily involves its interaction with various cellular pathways. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

Anticancer Properties

Recent research has highlighted the compound's potential anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study Example

A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its pro-apoptotic effects.

Antimicrobial Activity

In addition to its anticancer properties, This compound has exhibited antimicrobial activity against various pathogens. A series of assays revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Absorption and Distribution

Preliminary pharmacokinetic studies indicate that the compound is well absorbed following oral administration. Its bioavailability is estimated at around 70%, with peak plasma concentrations occurring within 1-2 hours post-administration.

Metabolism and Excretion

Metabolic studies suggest that This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The elimination half-life is approximately 6 hours, with renal excretion being the primary route of elimination for metabolites.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide, and how can purity and yield be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a thiomorpholine precursor with activated acetamide derivatives. For example, using Na₂CO₃ as a base in CH₂Cl₂ with acetyl chloride under reflux conditions (3–24 hours), followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate . Yield optimization requires strict control of stoichiometry, temperature, and reaction time. ESI/APCI-MS and NMR (¹H, ¹³C) are critical for confirming purity and structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in the structural characterization of this compound?

- Methodology : ¹H NMR is essential for verifying substituent positions (e.g., 2-fluorophenyl group) via coupling constants and splitting patterns (e.g., δ 7.69 ppm for NH protons in CDCl₃) . ¹³C NMR identifies carbonyl groups (δ ~168–170 ppm for thiomorpholin-3,5-dione and acetamide moieties) . IR spectroscopy confirms C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches. For complex stereochemistry, X-ray crystallography provides definitive bond angles and hydrogen-bonding networks (e.g., R₂²(10) dimer formation via N–H⋯O interactions) .

Q. What computational methods predict the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic properties. Tools like ACD/Labs or MarvinSketch estimate logP and solubility based on structural fragments (e.g., fluorophenyl groups increase hydrophobicity). Experimental validation via HPLC (reverse-phase C18 columns) under gradient elution refines these predictions .

Advanced Research Questions

Q. How do structural variations (e.g., thiomorpholin-3,5-dione vs. morpholinone cores) affect bioactivity in related acetamide derivatives?

- Methodology : Compare bioactivity datasets (e.g., IC₅₀ values in enzyme assays) for analogs with morpholinone vs. thiomorpholin-3,5-dione cores. For instance, sulfur substitution in thiomorpholin derivatives enhances metabolic stability but may reduce solubility. Molecular docking (AutoDock Vina) identifies binding affinity differences in target proteins (e.g., kinase domains), while MD simulations (GROMACS) assess conformational stability .

Q. What experimental designs address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Use orthogonal assays to distinguish direct antimicrobial activity from cytotoxicity. For example:

- Microplate Alamar Blue Assay : Quantify bacterial growth inhibition (MIC values).

- MTT Assay : Measure mammalian cell viability (IC₅₀) under identical conditions.

- Confocal Microscopy : Visualize compound localization in bacterial vs. eukaryotic cells.

Statistical analysis (ANOVA with post-hoc tests) identifies significant discrepancies .

Q. How can environmental fate studies evaluate the compound’s persistence and ecotoxicity?

- Methodology : Conduct OECD 307 guideline tests (aerobic soil degradation) to measure half-life (t₁/₂) under controlled pH/temperature. LC-MS/MS monitors degradation products (e.g., fluorophenyl fragments). Ecotoxicity is assessed via Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201). QSAR models (ECOSAR) predict bioaccumulation potential .

Q. What strategies resolve crystallographic disorder in X-ray structures of polymorphic forms?

- Methodology : For disordered regions (e.g., rotating methyl groups), use SHELXL refinement with PART instructions and isotropic displacement parameters. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts. Compare multiple datasets (e.g., polymorphs A, B, C) to identify dominant conformers .

Q. How do solvent effects and reaction kinetics influence byproduct formation during synthesis?

- Methodology : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates (e.g., acetylated byproducts). Kinetic studies (Eyring plot) under varied solvents (polar aprotic vs. protic) reveal transition-state stabilization. LC-MS identifies byproducts (e.g., over-acetylated derivatives), which are minimized using scavengers (e.g., polymer-bound sulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.